molecular formula C16H16ClN5OS2 B3010935 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 869346-86-1

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3010935
CAS No.: 869346-86-1
M. Wt: 393.91
InChI Key: QYBXTFWIEHQVLH-UHFFFAOYSA-N
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Description

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the thiadiazole moiety. The final step involves the formation of the acetamide linkage.

    Imidazole Derivative Synthesis: The imidazole ring can be synthesized through the cyclization of α-haloketones with aldehydes in the presence of ammonia or primary amines.

    Thiadiazole Formation: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Acetamide Linkage Formation: The final step involves the reaction of the imidazole-thiadiazole intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroimidazole Derivatives: From reduction reactions.

    Substituted Imidazole/Thiadiazole Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiadiazole moiety may contribute to the compound’s ability to chelate metal ions, affecting metalloprotein functions. The acetamide linkage provides stability and enhances the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Shares the chlorophenyl group but differs in overall structure and applications.

    Levocetirizine dihydrochloride: Contains a chlorophenyl group and is used as an antihistamine.

Uniqueness

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of imidazole, thiadiazole, and acetamide functionalities, which confer a wide range of potential biological activities and applications. This structural uniqueness allows it to interact with multiple molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5OS2/c1-2-14-20-21-15(25-14)19-13(23)10-24-16-18-7-8-22(16)9-11-3-5-12(17)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBXTFWIEHQVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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